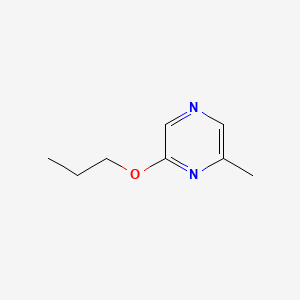

2-Methyl-6-propoxypyrazine

Description

Properties

IUPAC Name |

2-methyl-6-propoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-4-11-8-6-9-5-7(2)10-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYNIAMYGDKFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2070685 | |

| Record name | 2-Methyl-6-propoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67845-28-7 | |

| Record name | 2-Methyl-6-propoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-methyl-6-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67845-28-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2-methyl-6-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-6-propoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-propoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-6-PROPOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26K93R32M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-methyl-6-propoxypyrazine generally involves:

- Starting from a methyl-substituted pyrazine or pyridine derivative ,

- Introduction of the propoxy substituent via nucleophilic substitution or alkylation ,

- Use of oxidation, reduction, or halogenation steps to functionalize the ring appropriately ,

- Purification and crystallization to achieve high purity product .

Preparation via Nucleophilic Substitution on Halogenated Pyrazine Derivatives

A common approach to prepare alkoxy-substituted pyrazines involves nucleophilic substitution of a halogenated precursor with an alcohol under basic or catalyzed conditions.

Example Procedure (Adapted from Pyridine Analogues):

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2,3-Dimethyl-4-chloropyridine N-oxide + 3-methoxypropanol + base (KOH/NaOH) + phase transfer catalyst (e.g., tetrabutylammonium chloride) | Nucleophilic substitution of chlorine by methoxypropoxy group under heating (85–100 °C) | Formation of 2,3-dimethyl-4-(methoxypropoxy)pyridine N-oxide intermediate |

| 2 | Acetyl halide (e.g., chloroacetic chloride), trifluoromethanesulfonic acid, slow addition at 15–35 °C | Acetylation of N-oxide intermediate | Formation of acetylated intermediate |

| 3 | Hydrolysis with aqueous alkali (pH 12–14), 50–70 °C | Conversion to 2-methylol-4-(methoxypropoxy)-3-methyl pyridinium chloride | Target compound as hydrochloride salt |

| 4 | Organic solvent extraction and crystallization (ethyl acetate, toluene) at 0–5 °C | Purification | Product with purity >98% |

This method, while developed for pyridine derivatives, is adaptable to pyrazine analogues due to similar reactivity patterns of the heterocyclic nitrogen atoms and halogen substituents.

Stepwise Synthetic Route from 2-Methyl-6-(chloromethyl)pyridine Derivatives

Another route involves preparing 2-methyl-6-(chloromethyl) substituted heterocycles as intermediates, which can be further converted to propoxy derivatives by nucleophilic substitution or other functional group transformations.

Key Steps:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | 2-Picoline + Acetyl chloride or acetic anhydride + AlCl3 catalyst, 0–100 °C, 5–10 hours | Introduces acetyl group at 6-position |

| 2 | Reduction | Sodium borohydride, 50–90 °C, 5–10 hours | Converts acetyl to hydroxymethyl group |

| 3 | Chlorination | Thionyl chloride, −20 to room temperature, 2–3 hours | Converts hydroxymethyl to chloromethyl group |

| 4 | Nucleophilic substitution (not detailed in patent but inferred) | Reaction with propanol or propoxide ion under basic conditions | Converts chloromethyl to propoxymethyl substituent |

This sequence yields 2-methyl-6-(chloromethyl)pyridine hydrochloride with good yield (78–83%) and high purity, providing a versatile intermediate for further substitution to the propoxy derivative.

Reaction Parameters and Optimization

The preparation methods emphasize control over reaction conditions to maximize yield and purity:

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 0–100 °C (depending on step) | Controls reaction rate, selectivity, and side reactions |

| Reaction Time | 2–10 hours | Ensures completion of substitution or reduction |

| pH | 12–14 during hydrolysis | Ensures efficient conversion to hydroxymethyl or methylol groups |

| Catalyst | Phase transfer catalysts (e.g., tetrabutylammonium salts) | Enhances nucleophilic substitution efficiency |

| Solvents | Dichloromethane, toluene, ethyl acetate | Used for extraction and crystallization |

| Purification Temperature | 0–5 °C | Promotes crystallization and purity enhancement |

Purity and Stability

- The final 2-methylol-4-(methoxypropoxy)-3-methyl pyridinium chloride solid can achieve purity greater than 98% by careful crystallization and drying.

- The compound exhibits good stability during transport and storage without requiring stringent conditions, making it suitable for industrial applications.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reactions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution on halogenated pyridine N-oxide | 2,3-Dimethyl-4-chloropyridine N-oxide + 3-methoxypropanol | Base-catalyzed substitution, acetylation, hydrolysis, crystallization | Not specified | >98 | Phase transfer catalyst improves yield |

| Friedel-Crafts acylation + reduction + chlorination | 2-Picoline + acetyl chloride + NaBH4 + SOCl2 | Acylation, reduction to hydroxymethyl, chlorination to chloromethyl | 78–83 | High | Intermediate chloromethyl derivative for further substitution |

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-propoxypyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it into different pyrazine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed:

Oxidation: Pyrazine N-oxides.

Reduction: Reduced pyrazine derivatives.

Substitution: Halogenated pyrazines or other substituted pyrazines.

Scientific Research Applications

2-Methyl-6-propoxypyrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying the behavior of pyrazines in biological systems.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is utilized in the flavor and fragrance industry due to its distinct odor profile.

Mechanism of Action

The mechanism of action of 2-Methyl-6-propoxypyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to its perception as a distinct odor. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with various enzymes and receptors.

Comparison with Similar Compounds

Key Observations :

- Volatility : Smaller analogs like 2-Methoxy-6-methylpyrazine exhibit higher volatility, making them suitable for applications requiring rapid aroma diffusion .

- Polarity : Carboxylic acid or acetyl groups (e.g., 6-Methylpyrazine-2-carboxylic acid) increase polarity, affecting solubility and biological interactions .

Flavor and Fragrance

- This compound : Used in savory flavor formulations but restricted from fragrance use due to stability concerns .

- 2-Acetyl Pyrazine: Imparts roasted, popcorn-like notes and is FDA-approved as a flavoring agent (FEMA No. 3126) .

- 2-Isopropyl-6-methoxypyrazine : Associated with bell pepper aromas, common in vegetable flavor blends .

Medicinal Chemistry

- 6-Methylpyrazine-2-carboxylic acid derivatives : Exhibit antimycobacterial activity (IC₅₀ = 41.9–49.5 µmol·L⁻¹), highlighting the role of carboxylic acid groups in bioactivity .

Biological Activity

2-Methyl-6-propoxypyrazine is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

This compound is classified under pyrazines, which are known for their diverse biological activities. The compound's structure includes a pyrazine ring substituted with a propoxy group and a methyl group, which may influence its interaction with biological systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain pyrazines can inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation.

2. Flavor and Aroma Compounds

This compound is noted for its role as a flavoring agent in food products. Its unique aroma profile contributes to the sensory characteristics of various foods and beverages. This aspect is particularly important in the food industry, where consumer preference is heavily influenced by taste and smell.

3. Neuroprotective Effects

Emerging studies suggest that pyrazine derivatives may possess neuroprotective properties. These compounds could potentially mitigate oxidative stress and inflammation in neuronal cells, thereby offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of pyrazine derivatives, including this compound:

-

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazine derivatives demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent. -

Case Study 2: Flavor Profile Analysis

In a sensory analysis of food products, this compound was identified as a key contributor to the flavor profile of roasted coffee. The compound's concentration was correlated with consumer preference scores, highlighting its importance in flavor chemistry.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Neuroprotective Effects : It could act as an antioxidant, scavenging free radicals and reducing oxidative damage in neuronal tissues.

Data Table: Biological Activities of this compound

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-6-propoxypyrazine, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves alkylation of pyrazine precursors with propylating agents (e.g., propyl halides) under inert conditions. Optimization requires monitoring reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to balance yield and purity. Catalytic methods using transition metals (e.g., Pd or Cu) may enhance regioselectivity, though byproduct formation (e.g., isomerization) must be minimized via TLC or HPLC analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm substitution patterns (e.g., δ ~2.5 ppm for methyl groups, δ ~4.1 ppm for propoxy protons) .

- HPLC/MS : Detect impurities (e.g., regioisomers or unreacted intermediates) with reverse-phase C18 columns and ESI-MS for molecular ion confirmation (MW = 152.20 g/mol) .

- Elemental Analysis : Validate empirical formula (C₈H₁₂N₂O) to ensure stoichiometric accuracy .

Q. What are the stability considerations for storing this compound in laboratory settings?

The compound is stable under standard conditions but may degrade upon prolonged exposure to light or moisture. Store in amber glass vials at 2–8°C under nitrogen or argon. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways (e.g., hydrolysis or oxidation) using GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The methyl group at position 2 introduces steric hindrance, limiting accessibility to the pyrazine ring’s nitrogen atoms. Electron-donating propoxy groups at position 6 increase ring electron density, favoring electrophilic substitution at position 3. Computational studies (DFT) can model charge distribution to predict regioselectivity in Suzuki-Miyaura or Ullmann couplings .

Q. What strategies resolve contradictory data on the ecological toxicity of this compound?

Current ecotoxicological data are sparse . To address discrepancies:

- Conduct microtox assays with Vibrio fischeri to quantify acute toxicity (EC₅₀).

- Perform QSAR modeling using analogs (e.g., 2-ethyl-5-methylpyrazine) to estimate bioaccumulation potential (log P ≈ 1.8) .

- Validate biodegradability via OECD 301D (closed bottle test) to assess persistence in aquatic systems .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) elucidate metabolic pathways of this compound in biological systems?

Synthesize ¹³C-labeled analogs at the methyl or propoxy groups. Track metabolites in in vitro hepatocyte models using LC-MS/MS. Compare fragmentation patterns to identify hydroxylation or demethylation products. This approach clarifies hepatic clearance mechanisms and potential toxic intermediates .

Methodological Guidance

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (PEL ≤ 5 mg/m³ estimated) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .

- Waste Disposal : Incinerate at >850°C with alkaline scrubbers to prevent NOₓ emissions .

Q. How can researchers design dose-response studies for this compound in aroma or medicinal chemistry applications?

- Threshold Determination : Use GC-olfactometry to measure odor detection thresholds (e.g., in wine or coffee models).

- Receptor Binding Assays : Screen for interactions with GPCRs (e.g., TAS2R bitter taste receptors) at concentrations of 0.1–100 µM .

- Dose Escalation : In cell cultures, test viability (MTT assay) and oxidative stress markers (ROS levels) to establish IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.